molecular formula C17H20N2O2 B171830 (S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate CAS No. 167298-42-2

(S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate

Cat. No. B171830
CAS RN: 167298-42-2
M. Wt: 284.35 g/mol
InChI Key: RFHWUYIUCANZPA-INIZCTEOSA-N
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Description

“(S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate” is a chemical compound with the molecular formula C14H22N2O2 . It is also known by other names such as tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate and ®-2-(Boc-amino)-3-phenylpropylamine .


Molecular Structure Analysis

The molecular structure of “(S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate” consists of a benzyl group, an amino group, a phenyl group, a propan-2-yl group, and a carbamate group . The molecular weight of the compound is 250.34 g/mol .

Mechanism of Action

The mechanism of action of “(S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate” is not specified in the search results. Its biological activity, if any, would depend on its interactions with biological targets, which are not detailed in the available information .

Future Directions

The future directions for research and applications of “(S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate” are not specified in the search results. Further studies could explore its potential uses in various fields such as medicinal chemistry, materials science, or biochemistry. As with any chemical compound, its utility would depend on its properties and interactions with other substances .

properties

IUPAC Name

benzyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c18-12-16(11-14-7-3-1-4-8-14)19-17(20)21-13-15-9-5-2-6-10-15/h1-10,16H,11-13,18H2,(H,19,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHWUYIUCANZPA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CN)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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